5-Chloro-4-(4-methoxyphenoxy)pyrimidine
CAS No.:
Cat. No.: VC15943744
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClN2O2 |
|---|---|
| Molecular Weight | 236.65 g/mol |
| IUPAC Name | 5-chloro-4-(4-methoxyphenoxy)pyrimidine |
| Standard InChI | InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-11-10(12)6-13-7-14-11/h2-7H,1H3 |
| Standard InChI Key | CWZLJIPWOBIRNB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=NC=NC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 5-chloro-4-(4-methoxyphenoxy)pyrimidine features a pyrimidine ring substituted at the 4-position with a 4-methoxyphenoxy group and at the 5-position with chlorine. The methoxy group on the phenyl ring introduces electron-donating effects, influencing the compound’s reactivity in nucleophilic substitution reactions . Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of 5-Chloro-4-(4-methoxyphenoxy)pyrimidine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1823266-89-2 | |
| Molecular Formula | ||
| Molecular Weight | 236.65 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Cool, dry environment |
The compound’s stability under ambient conditions makes it suitable for long-term storage, though exposure to moisture or extreme temperatures should be avoided . Spectral data (e.g., -NMR, -NMR) for analogous pyrimidine derivatives suggest characteristic peaks for aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.8 ppm) .
Synthesis and Characterization
Synthetic Routes
The synthesis of 5-chloro-4-(4-methoxyphenoxy)pyrimidine typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine scaffold. A plausible route involves:
-
Chlorination: Introduction of chlorine at the 5-position of 4-hydroxypyrimidine using phosphorus oxychloride () .
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Etherification: Reaction of 5-chloro-4-hydroxypyrimidine with 4-methoxyphenol in the presence of a base (e.g., ) to form the phenoxy linkage .
This method mirrors strategies used for analogous compounds, such as 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, where ethoxy groups are introduced via SNAr . Yield optimization often requires careful control of reaction temperature (20–80°C) and stoichiometric ratios .
Analytical Characterization
Industrial batches (≥95% purity) are validated using high-performance liquid chromatography (HPLC) and mass spectrometry . For example, electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 236.65, consistent with the molecular weight . Thermal analysis (e.g., differential scanning calorimetry) could further confirm melting points and decomposition thresholds.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound is intended solely for research purposes, with strict prohibitions against use in food, cosmetics, or pharmaceuticals . Material Safety Data Sheets (MSDS) emphasize adequate ventilation and avoidance of direct contact .
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